KI696 was identified through a fragment-based drug discovery approach, leveraging structure-based design strategies. It has been classified as a Keap1-Nrf2 inhibitor, specifically targeting the interaction between Keap1 and Nrf2 to facilitate the latter's stabilization and activation under oxidative stress conditions . The compound's development involved extensive biological and structural analyses to ensure high affinity and selectivity for its target.
The synthesis of KI696 involves several key steps that utilize both organic synthesis techniques and structure-based design principles. The compound was created by modifying existing Keap1 inhibitors to enhance their binding affinity and specificity. This process included:
The final synthesis yielded a compound with nanomolar affinity for the KELCH domain of Keap1. The sulfonamide moiety in KI696 was identified as a favorable site for linker attachment, allowing for further modifications without compromising binding efficacy .
The molecular structure of KI696 features a sulfonamide group that interacts with the KELCH domain of Keap1. The compound's design ensures that it occupies the binding pocket effectively, preventing Keap1 from interacting with Nrf2.
KI696 primarily functions through its interaction with Keap1, leading to the stabilization of Nrf2. This interaction results in:
The mechanism involves competitive inhibition where KI696 binds to the same site on Keap1 that Nrf2 would normally occupy. This competitive binding is crucial for enhancing cellular antioxidant defenses under stress conditions .
The mechanism of action for KI696 revolves around its ability to disrupt the Keap1-Nrf2 interaction:
This process is quantitatively significant as it enhances cellular resistance to oxidative stress, potentially leading to therapeutic applications in diseases characterized by oxidative damage.
Relevant data includes stability assessments under various conditions and solubility profiles in different solvents .
KI696 has significant potential applications in biomedical research and therapeutic development:
The KEAP1-NRF2 pathway constitutes the primary cellular defense system against oxidative and electrophilic stressors. Under basal conditions, KEAP1 functions as a substrate adaptor for the CUL3 ubiquitin E3 ligase complex, facilitating continuous ubiquitination and proteasomal degradation of the transcription factor NRF2. This maintains low NRF2 levels, preventing constitutive activation of antioxidant genes [1] [3]. During oxidative stress, reactive cysteine residues in KEAP1 (e.g., Cys151, Cys273, Cys288) undergo covalent modification, disrupting the KEAP1-CUL3 interaction and impairing NRF2 ubiquitination. Consequently, NRF2 accumulates, translocates to the nucleus, dimerizes with small MAF proteins, and binds to Antioxidant Response Elements (ARE), initiating transcription of cytoprotective genes [3] [5]. These genes encode phase II detoxifying enzymes (e.g., NQO1, HO-1, GCLC, GCLM) and glutathione synthesis regulators, collectively restoring redox equilibrium by neutralizing reactive oxygen species (ROS) and electrophiles [5] [9]. Dysregulation of this axis contributes to pathological processes, including cancer progression, where hyperactivation of NRF2 enhances tumor cell survival under metabolic stress [1] [9].
Table 1: Key Antioxidant Genes Regulated by NRF2
Gene Symbol | Protein Name | Function | Role in Redox Homeostasis |
---|---|---|---|
NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Catalyzes quinone detoxification | Prevents redox cycling & ROS generation |
HO-1 | Heme Oxygenase 1 | Degrades heme to biliverdin/CO | Releases antioxidants; anti-inflammatory |
GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Rate-limiting enzyme in GSH synthesis | Boosts cellular glutathione reserves |
GCLM | Glutamate-Cysteine Ligase Modifier Subunit | Stabilizes GCLC | Enhances GSH synthesis efficiency |
TXNRD1 | Thioredoxin Reductase 1 | Maintains reduced thioredoxin pool | Sustains thiol-based antioxidant systems |
The KI696 isomer (specifically designated as (SRS)-5 or ML334) inhibits the KEAP1-NRF2 interaction through high-affinity, non-covalent binding to the KEAP1 Kelch domain. This β-propeller domain features six Kelch repeat motifs that form a deep binding pocket, which physiologically accommodates the ETGE and DLG motifs of NRF2 [3] [8]. X-ray crystallography and surface plasmon resonance (SPR) studies reveal that the bioactive KI696 isomer adopts a rigid cis-cyclohexane conformation with specific stereochemistry: (1S,2R) for the carboxylate groups and (S)-configuration at the tetrahydroisoquinoline chiral center [10]. This precise geometry enables critical interactions:
Table 2: Stereochemical Impact on KI696 Isomer Binding Affinity
Stereoisomer | Absolute Configuration | Kd (KEAP1 Kelch Domain) | Cellular ARE Activation (EC₅₀) |
---|---|---|---|
Bioactive Isomer ((SRS)-5) | (1S,2R)-cyclohexane, (S)-THIQ | 1.0 μM | 18 μM |
Enantiomer ((RSR)-5) | (1R,2S)-cyclohexane, (R)-THIQ | 100 μM | >100 μM |
cis-Diastereomer D | (1R,2R)-cyclohexane | Inactive | Inactive |
trans-Isomers | (1R,2R) or (1S,2S)-cyclohexane | Inactive | Inactive |
THIQ = Tetrahydroisoquinoline
The KI696 isomer demonstrates superior target engagement and functional activity compared to the racemic parent compound (KI696). Biochemical and cellular assays highlight three key advantages:
Table 3: Functional Comparison of KI696 Isomer vs. Racemic KI696
Parameter | KI696 Isomer ((SRS)-5) | Racemic KI696 | Assay System |
---|---|---|---|
KEAP1 Binding Affinity (Kd) | 1.0 μM | 3.0 μM | SPR Competition |
Inhibition of KEAP1-NRF2 PPI (IC₅₀) | 16–36 nM | 100–150 nM | Cell-based mRNA induction (HO-1, NQO1) |
NRF2 Nuclear Translocation (EC₅₀) | 12 μM | 30 μM | PathHunter® U2OS |
ARE Reporter Activation (EC₅₀) | 18 μM | >50 μM | ARE-bla HepG2 |
GSH Restoration (50 μmol/kg) | 2.5-fold increase | 1.8-fold increase | Murine ozone model |
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